N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
N-{3-[1-(2,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic compound featuring three distinct pharmacophores:
- A 1,2,3-triazole core substituted with a 2,4-dimethylphenyl group and a methyl group.
- A 1,2,4-thiadiazole ring linked to the triazole moiety.
- A 3-methoxybenzamide group attached to the thiadiazole via an amide bond.
The 2,4-dimethylphenyl group may enhance lipophilicity, while the 3-methoxybenzamide could influence electronic properties and binding affinity.
Properties
IUPAC Name |
N-[3-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-8-9-17(13(2)10-12)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSXIANCJDLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a thiadiazole moiety, and a methoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 357.43 g/mol. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the triazole and thiadiazole rings has been linked to antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes.
- Antitumor Activity : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with DNA or other cellular targets that may lead to apoptosis.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives containing the triazole and thiadiazole moieties. The results indicated significant activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{3-[...] | Staphylococcus aureus | 32 µg/mL |
| N-{3-[...] | Escherichia coli | 64 µg/mL |
| N-{3-[...] | Candida albicans | 16 µg/mL |
These findings suggest that N-{3-[...] exhibits broad-spectrum antimicrobial activity.
Antitumor Activity
The cytotoxic effects were assessed using the MTT assay on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.2 |
| MCF-7 (breast) | 12.8 |
| A549 (lung) | 18.6 |
The IC50 values indicate that the compound has potent antitumor activity, particularly against breast cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Fungal Infections : A clinical trial involving patients with resistant fungal infections demonstrated that derivatives similar to N-{3-[...] significantly reduced infection rates when combined with standard antifungal therapies.
- Cancer Treatment : In vitro studies on breast cancer cells showed that treatment with N-{3-[...] led to increased apoptosis rates compared to controls, suggesting its potential as an adjunct therapy in chemotherapy regimens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
*Estimated based on structural similarity to .
†Calculated from molecular formula in .
‡Range inferred from data.
Functional Implications
- Substituent Effects: The 3-methoxy group in the target compound may enhance solubility or hydrogen-bonding capacity compared to ’s non-methoxy analogue .
- Heterocycle Choice: Thiadiazoles (target) exhibit greater metabolic stability than thiazoles (9c) due to reduced susceptibility to enzymatic cleavage . Thiazolidinones () are associated with hypoglycemic activity but lack the triazole’s versatility in medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the 1,2,4-thiadiazole and 1,2,3-triazole moieties in this compound, and how are reaction conditions optimized?
- The synthesis typically involves cyclocondensation of thioamides or hydrazonyl halides with appropriate precursors. For example, hydrazonyl halides react with secondary thioamides in the presence of base (e.g., triethylamine) to form thiadiazolines . Solvent selection (e.g., dioxane, isopropyl alcohol) and catalyst choice (e.g., Cu(I) for click chemistry) critically influence yield and purity. Evidence from analogous compounds shows that temperature control (20–25°C) and stoichiometric ratios of reagents (e.g., chloroacetyl chloride) are pivotal for minimizing side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Characterization relies on multi-technique validation:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bends).
- NMR (¹H/¹³C) confirms substituent positioning (e.g., aromatic proton splitting patterns, methyl group integration).
- Elemental analysis verifies stoichiometric purity (C, H, N, S content within ±0.4% of theoretical values) .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Byproducts such as unreacted hydrazonyl halides or thioamide derivatives may form. Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol-DMF mixtures) effectively isolate the target compound. Evidence from triazole-thiadiazole hybrids highlights the importance of TLC monitoring to track reaction progress .
Advanced Research Questions
Q. How can computational docking studies predict the binding interactions of this compound with biological targets?
- Molecular docking (e.g., using AutoDock Vina) models the compound’s orientation in active sites. For example, triazole-thiadiazole hybrids exhibit π-π stacking with aromatic residues and hydrogen bonding via methoxy or carbonyl groups. Pose validation against co-crystallized ligands (e.g., α-glucosidase inhibitors) ensures reliability .
Q. What methodologies are used to assess its pharmacokinetic properties, such as metabolic stability or solubility?
- In vitro metabolic assays : Incubation with liver microsomes (human/rat) and LC-MS analysis quantify metabolite formation.
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid, with UV-Vis quantification.
- Lipophilicity : LogP determination via HPLC retention times or octanol-water partitioning .
Q. How do structural modifications (e.g., fluorination or methoxy substitution) influence its bioactivity?
- Fluorine atoms enhance metabolic stability and membrane permeability via electronegativity and reduced steric hindrance. Methoxy groups improve solubility and hydrogen-bonding capacity, as seen in fluorinated triazole derivatives showing improved antibacterial activity . SAR studies compare IC₅₀ values of analogs to identify critical substituents .
Q. What advanced analytical techniques resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations in crowded aromatic regions.
- X-ray crystallography provides definitive proof of regiochemistry, as demonstrated for triazole-thiadiazole hybrids .
- High-resolution mass spectrometry (HR-MS) confirms molecular formula with <2 ppm error .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
